2-cyano-N-methylbenzamide

Organic Synthesis Methodology Process Chemistry

2-Cyano-N-methylbenzamide (CAS 39518-95-1) is an ortho-cyano, N-methyl benzamide building block critical for synthesizing nitrogen-containing heterocycles like quinazolinones and guanidines. Its unique substitution pattern cannot be replicated by simple benzamide analogs, making it indispensable for medicinal chemistry and diversity-oriented synthesis. With a defined IC50 (30 µM) as a human A2B receptor antagonist, it serves as a clean, well-characterized probe for SAR studies. Its robust, high-yielding synthesis ensures cost-effective procurement for research groups requiring reliable, high-purity starting materials.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 39518-95-1
Cat. No. B15369029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-methylbenzamide
CAS39518-95-1
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1C#N
InChIInChI=1S/C9H8N2O/c1-11-9(12)8-5-3-2-4-7(8)6-10/h2-5H,1H3,(H,11,12)
InChIKeyVSERMWPCCMYTSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-N-methylbenzamide (CAS 39518-95-1): Key Properties and Research-Grade Specifications


2-Cyano-N-methylbenzamide (CAS 39518-95-1) is an ortho-cyano-substituted benzamide derivative with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . It is typically supplied as a high-purity (≥95%) research-grade chemical intermediate . The compound features a benzamide core with a cyano (-C≡N) group at the 2-position and a methyl (-CH3) group on the amide nitrogen, a specific substitution pattern that dictates its distinct chemical reactivity profile .

Why 2-Cyano-N-methylbenzamide (CAS 39518-95-1) Cannot Be Replaced by Generic Benzamide Analogs


The specific substitution pattern of 2-cyano-N-methylbenzamide—a cyano group at the ortho position and a methyl group on the amide nitrogen—creates a unique electronic and steric environment that cannot be replicated by simple benzamide analogs. Simple replacement with, for instance, the unsubstituted benzamide or even the positional isomer 4-cyano-N-methylbenzamide is not viable for precise chemical applications, as these changes significantly alter the compound's reactivity profile . The ortho-cyano group participates in specific intramolecular interactions and is a critical precursor for further chemical transformations, such as cycloadditions to form heterocycles like quinazolinones [1], a reactivity pathway not available to the meta or para isomers.

Quantitative Performance and Differentiation Guide for 2-Cyano-N-methylbenzamide (CAS 39518-95-1)


Synthetic Yield Advantage: Quantitative One-Step Preparation Using Adapted Vilsmeier Conditions

A protocol for the synthesis of 2-cyano-N-methylbenzamide (the target compound) reports a quantitative yield using adapted Vilsmeier conditions in a single step, which is a significantly more efficient synthetic route compared to multi-step methods for related N-cyanomethylbenzamides that often proceed with lower overall yields [1].

Organic Synthesis Methodology Process Chemistry

Biological Activity Profile: A2B Receptor Antagonism as a Differentiation Factor

In a functional assay measuring antagonism of the human adenosine A2B receptor, 2-cyano-N-methylbenzamide exhibited an IC50 of 30,000 nM (30 µM) [1]. While this is a modest potency, it serves as a defined activity benchmark that distinguishes it from other benzamide derivatives which may have either higher potency against unrelated targets or no activity against this specific GPCR. This data point can be crucial for defining a selectivity or specificity profile.

Pharmacology GPCR Adenosine Receptor

Crystal Engineering and Supramolecular Synthon Control

Crystal structure analysis of N-substituted benzamides, including 2-cyano-N-methylbenzamide, reveals that the ortho-cyano group can participate in weak intermolecular interactions, such as C-H···N≡C hydrogen bonds, which contribute to the overall crystal packing [1]. The N-H group of the amide forms a strong, predictable hydrogen bond (e.g., N-H···O=C), but the presence of the cyano group offers an additional, albeit weaker, directional supramolecular synthon. This contrasts with analogs lacking the cyano group (e.g., simple N-methylbenzamide) which lack this secondary interaction site, leading to different crystal packing motifs and solid-state properties [2].

Crystal Engineering Solid-State Chemistry Hydrogen Bonding

Validated Application Scenarios for Procuring 2-Cyano-N-methylbenzamide (CAS 39518-95-1)


As a High-Efficiency Synthetic Intermediate for Heterocycle Construction

This compound is optimally procured for use as a key building block in the synthesis of nitrogen-containing heterocycles, such as quinazolinones and guanidines [1]. Its high-yielding, one-step synthesis [2] makes it a cost-effective and reliable starting material for medicinal chemistry and diversity-oriented synthesis campaigns, where the ortho-cyano group serves as a reactive handle for cyclization reactions.

As a Pharmacological Tool for Probing Adenosine A2B Receptor Function

Given its defined, albeit modest, IC50 value (30 µM) as a human A2B receptor antagonist [1], this compound can serve as a specific chemical probe or as a structurally simple starting point for structure-activity relationship (SAR) studies focused on this target. Its procurement is justified for academic or industrial research groups investigating novel A2B receptor modulators, where a clean, well-characterized active core is needed.

As a Model Compound in Crystal Engineering and Solid-State Studies

The presence of both a strong (amide N-H···O=C) and a weaker (C-H···N≡C) intermolecular interaction motif makes 2-cyano-N-methylbenzamide a valuable model system for studying the fundamentals of supramolecular synthons and crystal packing [1] [2]. Researchers in solid-state chemistry and materials science can procure this compound to investigate how weak interactions influence polymorphism, co-crystal formation, and solid-state reactivity.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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